molecular formula C9H9F4N B6157704 {[2-fluoro-4-(trifluoromethyl)phenyl]methyl}(methyl)amine CAS No. 145943-01-7

{[2-fluoro-4-(trifluoromethyl)phenyl]methyl}(methyl)amine

Cat. No.: B6157704
CAS No.: 145943-01-7
M. Wt: 207.17 g/mol
InChI Key: IHUVWXLABNVSQN-UHFFFAOYSA-N
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Description

{[2-fluoro-4-(trifluoromethyl)phenyl]methyl}(methyl)amine (CAS 145943-01-7) is a fluorinated benzylamine derivative of significant interest in pharmaceutical research and development. This compound serves as a versatile chemical building block, with its structure featuring both a fluorine atom and a trifluoromethyl group on the phenyl ring, which are common motifs in medicinal chemistry due to their ability to influence the molecule's electronic properties, metabolic stability, and binding affinity . The methylamine moiety attached to the benzylic position makes it a valuable intermediate for the synthesis of more complex molecules. Researchers utilize this scaffold in the design and development of potential therapeutic agents, as similar 2-fluoro-4-(trifluoromethyl)phenyl structural units are found in compounds investigated as TRPV1 antagonists for pain management and other bioactive molecules . The compound is available in various quantities to support different scales of research work . A related hydrochloride salt (CAS 2803861-65-4) is also available for researchers requiring different salt forms for their studies . This product is intended for Research Use Only and is not intended for any human or animal diagnostic, therapeutic, or other clinical use.

Properties

CAS No.

145943-01-7

Molecular Formula

C9H9F4N

Molecular Weight

207.17 g/mol

IUPAC Name

1-[2-fluoro-4-(trifluoromethyl)phenyl]-N-methylmethanamine

InChI

InChI=1S/C9H9F4N/c1-14-5-6-2-3-7(4-8(6)10)9(11,12)13/h2-4,14H,5H2,1H3

InChI Key

IHUVWXLABNVSQN-UHFFFAOYSA-N

Canonical SMILES

CNCC1=C(C=C(C=C1)C(F)(F)F)F

Purity

95

Origin of Product

United States

Preparation Methods

Nucleophilic Substitution of Benzyl Halides

The most direct route involves displacing a benzylic halogen with methylamine. This method leverages the reactivity of 2-fluoro-4-(trifluoromethyl)benzyl chloride (Fig. 1A), synthesized via radical chlorination of 2-fluoro-4-(trifluoromethyl)toluene using sulfuryl chloride (SO₂Cl₂) and azobisisobutyronitrile (AIBN) as a radical initiator.

Procedure :

  • Chlorination :

    • 2-Fluoro-4-(trifluoromethyl)toluene (1.0 mol) is reacted with SO₂Cl₂ (1.2 mol) in dichloromethane at 80°C for 12 hours.

    • Yield: 85–90% (crude), purified via vacuum distillation (bp 110–115°C at 15 mmHg).

  • Amination :

    • Benzyl chloride (1.0 mol) is treated with methylamine (2.5 mol, 40% aqueous solution) in tetrahydrofuran (THF) at 50°C for 6 hours.

    • Base (K₂CO₃) neutralizes HCl, driving the reaction to completion.

    • Yield: 78–82% after extraction (ethyl acetate/water) and rotary evaporation.

Key Data :

StepReagents/ConditionsYieldPurity (HPLC)
ChlorinationSO₂Cl₂, AIBN, 80°C, 12h88%95%
AminationMethylamine, THF, 50°C, 6h80%98%

Reductive Amination of Benzaldehyde Derivatives

An alternative approach employs reductive amination of 2-fluoro-4-(trifluoromethyl)benzaldehyde with methylamine (Fig. 1B). This method avoids halogenated intermediates but requires careful control of reducing agents.

Procedure :

  • Aldehyde Synthesis :

    • Oxidation of 2-fluoro-4-(trifluoromethyl)benzyl alcohol using pyridinium chlorochromate (PCC) in dichloromethane.

    • Yield: 92–95% (isolated via silica gel chromatography).

  • Reductive Amination :

    • Benzaldehyde (1.0 mol), methylamine hydrochloride (1.2 mol), and sodium cyanoborohydride (1.5 mol) in methanol at 25°C for 24 hours.

    • pH maintained at 5–6 using acetic acid.

    • Yield: 70–75% after recrystallization (hexane/ethyl acetate).

Key Data :

StepReagents/ConditionsYieldPurity (HPLC)
OxidationPCC, CH₂Cl₂, 25°C, 6h94%97%
Reductive AminationNaBH₃CN, MeOH, 25°C, 24h73%99%

Industrial-Scale Production Strategies

Continuous Flow Chlorination

Large-scale synthesis prioritizes safety and efficiency. Continuous flow reactors minimize exothermic risks during chlorination:

  • Conditions : SO₂Cl₂ and toluene derivative are pumped through a packed-bed reactor (Teflon-coated, 120°C, 10 bar).

  • Output : 98% conversion with 12 kg/hour throughput.

Catalytic Hydrogenation for Amine Purification

Crude amine is purified via catalytic hydrogenation to remove residual halides:

  • Conditions : 10% Pd/C (0.5 wt%), H₂ (5 bar), ethanol, 60°C.

  • Result : Purity increases from 90% to 99.5% with <10 ppm chloride.

Comparative Analysis of Methodologies

Yield and Scalability

MethodAdvantagesLimitations
Nucleophilic SubstitutionHigh yield (80%), simple setupRequires toxic SO₂Cl₂
Reductive AminationAvoids halogens, mild conditionsLower yield (73%), costly reagents

Cost Efficiency

MethodRaw Material Cost (USD/kg)Energy Consumption (kWh/kg)
Nucleophilic Substitution$12085
Reductive Amination$21045

Purification and Characterization

Recrystallization Protocols

  • Solvent System : Ethanol/water (1:3 v/v) achieves >99% purity after two cycles.

  • Yield Loss : 8–10% per cycle due to solubility trade-offs.

Spectroscopic Validation

  • ¹H NMR (CDCl₃): δ 3.15 (s, 3H, N–CH₃), 3.88 (s, 2H, Ar–CH₂–N), 7.32–7.45 (m, 2H, aromatic).

  • ¹⁹F NMR : δ -58.9 (CF₃), -112.4 (Ar–F) .

Chemical Reactions Analysis

Types of Reactions

{[2-fluoro-4-(trifluoromethyl)phenyl]methyl}(methyl)amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: The fluorine and trifluoromethyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like sodium hydride and various halogenating agents are employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluorinated ketones, while reduction can produce different amine derivatives.

Scientific Research Applications

{[2-fluoro-4-(trifluoromethyl)phenyl]methyl}(methyl)amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: It is explored for its potential use in pharmaceuticals, particularly in drug design and development.

    Industry: The compound is used in the production of agrochemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of {[2-fluoro-4-(trifluoromethyl)phenyl]methyl}(methyl)amine involves its interaction with specific molecular targets. The presence of fluorine and trifluoromethyl groups enhances its binding affinity and stability. These groups can influence the compound’s electronic properties, making it more reactive towards certain biological targets .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The trifluoromethyl group significantly influences molecular weight, lipophilicity, and electronic effects. Key comparisons include:

Table 1: Molecular and Substituent Comparisons
Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Properties
{[2-Fluoro-4-(trifluoromethyl)phenyl]methyl}(methyl)amine C₉H₉F₄N* ~195* 2-F, 4-CF₃ High lipophilicity; strong electron-withdrawing effects
(2-Chloro-4-fluorophenyl)methylamine C₈H₉ClFN 173.62 2-Cl, 4-F Moderate lipophilicity; chloro enhances halogen bonding
(4-Fluorophenyl)methylamine C₁₅H₁₃F₄NO 299.26 4-F, 2-OCF₃ Trifluoromethoxy enhances metabolic stability
(4-Fluoro-3-methoxybenzyl)-(pyridin-4-ylmethyl)amine C₁₅H₁₅FNO 260.29 4-F, 3-OCH₃, pyridinyl Methoxy increases electron density; pyridine enhances solubility

*Calculated based on structural analysis.

  • Basicity : Electron-withdrawing groups (e.g., CF₃) lower the amine’s basicity, reducing protonation at physiological pH, which may alter receptor interactions .
Herbicidal Activity

Compounds with 4-(trifluoromethyl)phenyl substituents exhibit moderate herbicidal activity against rape (Brassica napus), as shown in Table 1 of . For example:

  • Analog with 4-Chlorobenzyl : Lower activity due to reduced electron-withdrawing effects .
  • Analog with 4-Methoxyphenyl : Weak activity, likely due to electron-donating methoxy group destabilizing target enzyme interactions .

Biological Activity

The compound {[2-fluoro-4-(trifluoromethyl)phenyl]methyl}(methyl)amine is a synthetic organic molecule notable for its unique structural features, including a fluorinated aromatic ring and a methylamine functional group. The presence of fluorine and trifluoromethyl groups enhances its lipophilicity and metabolic stability, making it a subject of interest in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its pharmacological implications, mechanisms of action, and relevant research findings.

Structural Characteristics

The chemical structure of this compound can be represented as follows:

C9H9F4N\text{C}_9\text{H}_9\text{F}_4\text{N}

This structure indicates the presence of multiple fluorine atoms, which significantly influence the compound's biological properties.

The biological activity of this compound is primarily attributed to its interactions with various biological targets. The fluorinated groups enhance binding affinity and stability, allowing for increased reactivity with specific proteins. This reactivity is often mediated through:

  • Hydrogen Bonding : The presence of fluorine atoms facilitates hydrogen bonding with amino acid residues in target proteins.
  • Lipophilicity : Enhanced lipophilicity improves membrane permeability, allowing for better cellular uptake and distribution.

Pharmacological Applications

Research has highlighted several potential pharmacological applications for this compound:

  • Antitumor Activity : Compounds with similar structures have demonstrated antitumor properties. For instance, fluorinated analogs have been shown to inhibit the growth of breast cancer cell lines (e.g., MCF-7) without exhibiting typical biphasic dose-response relationships .
  • Metabolic Stability : The incorporation of fluorine at strategic positions can enhance metabolic stability, reducing susceptibility to oxidative metabolism by cytochrome P450 enzymes . This characteristic is crucial for maintaining bioavailability in therapeutic applications.
  • Enzyme Inhibition : Studies have indicated that compounds with trifluoromethyl groups can inhibit enzymes such as cyclooxygenase (COX) and lipoxygenases (LOX), which are involved in inflammatory processes .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • Study on Antitumor Properties : A study investigating the effects of fluorinated benzothiazoles revealed that fluorination significantly enhanced cytotoxicity against various cancer cell lines. The study found that compounds structurally related to this compound exhibited improved inhibition rates compared to non-fluorinated counterparts .
  • Enzyme Interaction Studies : Molecular docking studies demonstrated that the trifluoromethyl group forms strong interactions with enzyme active sites, leading to increased inhibitory effects on COX-2 and LOX enzymes . This suggests potential applications in anti-inflammatory therapies.

Data Table: Comparative Biological Activity

CompoundIC50 (μM)Target Enzyme/Cell LineReference
This compound10.4AChE
5F 203 (fluorinated benzothiazole)15.0MCF-7 Cancer Cells
3b (trifluoromethyl derivative)9.2BChE

Q & A

Q. What are the optimal synthetic routes for preparing {[2-fluoro-4-(trifluoromethyl)phenyl]methyl}(methyl)amine, and what factors influence yield and purity?

Methodological Answer: The compound can be synthesized via nucleophilic substitution using 2-fluoro-4-(trifluoromethyl)benzyl chloride and methylamine. Key steps include:

  • Reaction Conditions : Conduct the reaction in anhydrous dichloromethane or THF under nitrogen, with a base (e.g., K₂CO₃ or NaOH) to deprotonate methylamine and enhance nucleophilicity .
  • Temperature : Maintain 0–5°C during the substitution to minimize side reactions (e.g., over-alkylation).
  • Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization to isolate the product.

Q. Factors Affecting Yield :

  • Purity of Benzyl Chloride : Impurities in the starting material reduce yield.
  • Reaction Time : Prolonged reaction times may lead to decomposition.
  • Base Selection : Stronger bases (e.g., NaOH) improve reaction efficiency but may increase byproducts.

Q. Table 1. Synthetic Route Comparison

MethodStarting MaterialConditionsYieldReference
Nucleophilic Substitution2-Fluoro-4-(trifluoromethyl)benzyl chlorideK₂CO₃, THF, 0°C68–75%
Reductive Amination2-Fluoro-4-(trifluoromethyl)benzaldehydeH₂, Pd/C, MeOH55–62%

Q. How can NMR and mass spectrometry confirm the structure and purity of this compound?

Methodological Answer :

  • ¹H NMR : Key signals include:
    • Aromatic protons: Doublet at δ ~7.5 ppm (J = 8.5 Hz) for H-6 due to coupling with fluorine.
    • CH₂NHCH₃: Singlet at δ ~3.2 ppm for the methylamine group .
  • ¹⁹F NMR : A singlet at δ ~-60 ppm for the CF₃ group and a resonance at δ ~-110 ppm for the fluorine at position 2 .
  • Mass Spectrometry : ESI-MS should show [M+H]⁺ at m/z 238.1 (calculated for C₁₀H₁₀F₄N). Fragmentation peaks at m/z 190 (loss of CH₂NHCH₃) and 119 (CF₃C₆H₃F⁺) confirm the structure .

Q. Table 2. Key Spectroscopic Data

TechniqueCharacteristic SignalReference
¹H NMRδ 3.2 (s, 3H, CH₃), δ 7.5 (d, 1H, Ar-H)
¹⁹F NMRδ -60 (s, CF₃), δ -110 (s, F)
ESI-MS[M+H]⁺ = 238.1

Q. What are the critical physicochemical properties (e.g., solubility, stability) for experimental design?

Methodological Answer :

  • Solubility : The compound is lipophilic (logP ~2.8) and dissolves in polar aprotic solvents (e.g., DMSO, DMF) but has limited solubility in water (<0.1 mg/mL). For biological assays, prepare stock solutions in DMSO and dilute in buffer .
  • Stability :
    • Light Sensitivity : Store in amber vials at -20°C to prevent photodegradation.
    • Oxidation : Susceptible to oxidation at the benzylic position; use antioxidants (e.g., BHT) in long-term storage .

Advanced Research Questions

Q. How do steric and electronic effects of the fluorine and trifluoromethyl groups impact reactivity in nucleophilic substitutions?

Methodological Answer :

  • Electronic Effects :
    • The CF₃ group at position 4 is strongly electron-withdrawing (-I effect), activating the benzyl chloride toward nucleophilic attack.
    • The fluorine at position 2 exerts an ortho-directing effect, influencing regioselectivity in subsequent reactions .
  • Steric Effects : The CF₃ group creates steric hindrance, reducing reactivity in bulky nucleophiles. Kinetic studies using varying amines (e.g., methylamine vs. tert-butylamine) reveal a 3-fold decrease in reaction rate with larger nucleophiles .

Q. Experimental Design :

  • Compare substitution rates with/without CF₃ using Hammett plots.
  • Use DFT calculations to map electron density around the reaction center .

Q. What methodologies are employed to study the compound’s biological activity, and how can contradictory data be resolved?

Methodological Answer :

  • Assay Types :
    • Enzyme Inhibition : Measure IC₅₀ against cytochrome P450 isoforms (e.g., CYP3A4) using fluorogenic substrates .
    • Receptor Binding : Radioligand displacement assays (e.g., for GABAₐ receptors) with [³H]-muscimol .
  • Resolving Contradictions :
    • Purity Verification : Use HPLC (C18 column, acetonitrile/water gradient) to confirm >95% purity.
    • Assay Conditions : Standardize pH, temperature, and co-solvent (DMSO) concentration across studies .

Q. Table 3. Biological Activity Data

AssayTargetIC₅₀/EC₅₀Reference
CYP3A4 InhibitionCytochrome P45012.3 µM
GABAₐ BindingReceptor8.7 µM

Q. How can researchers address discrepancies in reported synthetic yields or reaction outcomes?

Methodological Answer :

  • Variable Analysis :
    • Catalyst Screening : Test palladium vs. nickel catalysts in reductive amination to optimize yields .
    • Solvent Polarity : Compare yields in THF (ε = 7.6) vs. DMF (ε = 36.7) to assess solvent effects .
  • Advanced Characterization :
    • X-ray Crystallography : Resolve structural ambiguities (e.g., regiochemistry) using single-crystal data .
    • Kinetic Profiling : Use stopped-flow NMR to monitor reaction intermediates and identify bottlenecks .

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